molecular formula C9H11NO B15233544 3-((1S)-1-Aminoprop-2-enyl)phenol

3-((1S)-1-Aminoprop-2-enyl)phenol

Cat. No.: B15233544
M. Wt: 149.19 g/mol
InChI Key: YJPWRKWXAYIBSV-VIFPVBQESA-N
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Description

3-((1S)-1-Aminoprop-2-enyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an amino group (-NH2) and a propenyl group (-CH=CH-CH3) attached to the phenol ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an appropriate amine. For instance, starting with a halogenated phenol, such as 3-bromophenol, and reacting it with an allylamine under basic conditions can yield the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields . The process can be scaled up to produce large quantities of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-((1S)-1-Aminoprop-2-enyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Nitro and bromo derivatives of the phenol

Scientific Research Applications

3-((1S)-1-Aminoprop-2-enyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1S)-1-Aminoprop-2-enyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, making it an effective antioxidant. The amino group can interact with enzymes and receptors, modulating their activity. These interactions can influence cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1S)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino and a propenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-[(1S)-1-aminoprop-2-enyl]phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2/t9-/m0/s1

InChI Key

YJPWRKWXAYIBSV-VIFPVBQESA-N

Isomeric SMILES

C=C[C@@H](C1=CC(=CC=C1)O)N

Canonical SMILES

C=CC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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